molecular formula C9H10O2 B224006 4-Allylbenzene-1,2-diol CAS No. 1126-61-0

4-Allylbenzene-1,2-diol

Cat. No. B224006
CAS RN: 1126-61-0
M. Wt: 150.17 g/mol
InChI Key: FHEHIXJLCWUPCZ-UHFFFAOYSA-N
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Description

4-Allylbenzene-1,2-diol, also known by its IUPAC name 4-allyl-1,2-benzenediol, is a compound with the molecular formula C9H10O2 . It is a solid substance at room temperature . This compound has been isolated from the Chinese endemic plant Piper austrosinense .


Molecular Structure Analysis

The molecular structure of 4-Allylbenzene-1,2-diol is based on analyses of 1H-NMR, 13C-NMR, and mass spectral data . The compound has a molecular weight of 150.18 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Allylbenzene-1,2-diol are not detailed in the sources, the compound has been shown to have strong antibacterial activity against various plant pathogens .


Physical And Chemical Properties Analysis

4-Allylbenzene-1,2-diol is a solid substance at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .

Scientific Research Applications

  • Radiation-Induced Chain Addition : 4-Allylbenzene-1,2-diol has been studied in the context of radiation-induced chain addition to 1,4-dioxane, demonstrating its potential in radiation chemistry applications (Nesterov, Küçükyavuz, & Önal, 1999).

  • Metabolism in Humans : Research on the metabolism of eugenol, a derivative of 4-Allylbenzene-1,2-diol, in humans, has shown that it is rapidly metabolized and excreted, indicating its significance in pharmacokinetics and drug design (Fischer, von Unruh, & Dengler, 1990).

  • Copper-Catalyzed Hiyama Cross-Coupling : This compound plays a role in the efficient synthesis of allylbenzenes through copper-catalyzed cross-coupling reactions, important in organic synthesis and pharmaceutical chemistry (Cornelissen, Cirriez, Vercruysse, & Riant, 2014).

  • Catalysis and Isomerization : Studies have shown its effectiveness in isomerization reactions over solid base catalysts, relevant in catalytic processes and materials science (Al-Maskery, Girling, Jackson, Pugh, & Spence, 2010).

  • Microwave-Assisted Conversion : The compound has been used in microwave-assisted conversions, indicating its role in green chemistry and efficient synthesis techniques (Luu, Lam, Le, & Duus, 2009).

  • Methamphetamine Synthesis Analysis : Its use in the synthesis of methamphetamine has been explored, contributing to forensic science and drug analysis (Noggle, Clark, & Deruiter, 1995).

  • Synthesis of Dibenzylbutane Lignans : It serves as a precursor in the synthesis of dibenzylbutane lignans, showing its significance in organic synthesis and pharmaceuticals (Parfenova, Kovyazin, Tyumkina, Khalilov, & Dzhemilev, 2016).

  • Biotransformation Studies : The compound has been studied for its biotransformation through the epoxide-diol pathway, relevant in toxicology and environmental science (Delaforge, Janiaud, Levi, & Morizot, 1980).

  • Functional Polymer Synthesis : It has applications in the synthesis of functional poly(1,4-ketone)s with pendant hydroxy moieties, indicating its utility in polymer chemistry (Wursche & Rieger, 2000).

  • Catalytic Decomposition : Its transformation on copper-based catalysts has been investigated, showing its potential in industrial catalysis and chemical engineering (Červený, Wurzlová, Marhoul, & Růzika, 2007).

Safety And Hazards

The safety information for 4-Allylbenzene-1,2-diol includes a GHS07 pictogram and a warning signal word. Hazard statements include H315-H319, and precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

4-prop-2-enylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHIXJLCWUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150112
Record name Hydroxychavicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allylbenzene-1,2-diol

CAS RN

1126-61-0
Record name Hydroxychavicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxychavicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychavicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Allylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHAVICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG58C4J9BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Gu, Q Wang, R Fan, S Liu, F Zhu, G Feng, J Zhang - Molecules, 2023 - mdpi.com
Isolation for antibacterial compounds from natural plants is a promising approach to develop new pesticides. In this study, two compounds were obtained from the Chinese endemic …
Number of citations: 7 www.mdpi.com
V Sekar, G Ramasamy, C Ravikumar… - Journal of …, 2023 - Taylor & Francis
Piper betle L., a well-known medicinal plant with rich source of bioactive compounds, is widely used in several therapeutics. The present study was performed to scrutinize the anti-…
Number of citations: 1 www.tandfonline.com
S Kavitha, A HariKrishnan… - Natural product research, 2019 - Taylor & Francis
Antibiotic-resistant food-borne Listeriosis has been rising with up to 30% mortality threat in humans since several decades. Hence, discovering antilisterial from the extracts of …
Number of citations: 5 www.tandfonline.com
A Madrid Villegas, L Espinoza Catalán… - Molecules, 2011 - mdpi.com
Catechols were synthesized from safrole. Nine derivatives were prepared and assessed for antiproliferative effects using different human cell lines. The in vitro growth inhibition assay …
Number of citations: 40 www.mdpi.com
JR Candido Júnior, LAS Romeiro, ES Marinho… - Journal of Molecular …, 2022 - Springer
This work investigated the antioxidant potential of acetylated and nitrated eugenol derivatives through structural analysis and the mechanism of hydrogen atomic transfer (HAT) by …
Number of citations: 5 link.springer.com
W Robien - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
Published spectral data used in the process of structure elucidation of organic compounds cover a wide range of quality including many examples of poor characterization of the …
Number of citations: 11 link.springer.com
A Madrid, L Espinoza, C Pavez, H Carrasco… - Journal of the Chilean …, 2014 - SciELO Chile
The aim of this study was to determine the influence of substituents in aromatic ring and the side chain of safrole on the antioxidant capacity and toxicity of twelve synthetic derivatives of …
Number of citations: 10 www.scielo.cl
Y Gao, Y Liu, Z Wang, H Zhang - Phytochemistry letters, 2014 - Elsevier
A new phenylpropanoid, 3-O-(6-O-β-d-xylopyranosyloxy-β-d-glucopyranosyl)-4-hydroxy-1-allylbenzene (1) and a new neolignan glycoside, (7S, 8R)-dehydrodiconiferyl alcohol 4-O-β-d-…
Number of citations: 27 www.sciencedirect.com
D Sang, J Wang, Y Zheng, J He, C Yuan, Q An… - Synthesis, 2017 - thieme-connect.com
A practical procedure for the cleavage of alkyl aryl ethers containing labile functional groups has been developed using aluminum triiodide as the ether cleaving reagent. Carbodiimides…
Number of citations: 22 www.thieme-connect.com
HX Liu, K Chen, QY Sun, FM Yang, GW Hu… - Journal of Natural …, 2013 - ACS Publications
A new complex natural product with a C 39 skeleton, named nudibaccatumone, and the known sesquiterpenes (+)-spathulenol, (−)-4β,10α-aromadendranediol, and ent-T-muurolol, as …
Number of citations: 13 pubs.acs.org

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